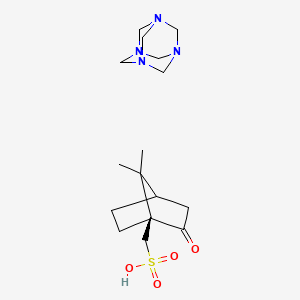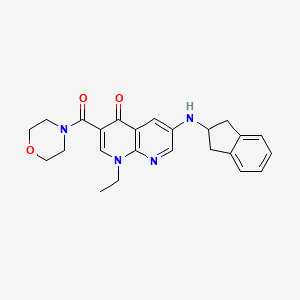
Potassium aluminate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium aluminate trihydrate is a chemical compound with the formula K₃[Al(C₂O₄)₃]·3H₂O. It is a complex salt formed by the reaction of potassium hydroxide with aluminum and oxalic acid. This compound is known for its unique properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory by dissolving aluminum in potassium hydroxide, followed by the addition of oxalic acid. The resulting solution is then crystallized to obtain the desired compound.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting aluminum hydroxide with potassium hydroxide and oxalic acid under controlled conditions. The reaction mixture is then subjected to crystallization and purification processes to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms various oxidation products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different reduced forms of the compound.
Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically require specific catalysts and solvents to facilitate the exchange of atoms or groups.
Major Products Formed:
Oxidation products may include various oxo-compounds of aluminum.
Reduction products can result in different aluminum hydrides.
Substitution reactions can yield a range of substituted potassium aluminate derivatives.
Scientific Research Applications
Potassium aluminate trihydrate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: this compound is explored for its potential therapeutic properties, such as its use in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the production of ceramics, glass, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium aluminate trihydrate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Potassium aluminate trihydrate is compared with other similar compounds, such as sodium aluminate trihydrate and calcium aluminate trihydrate. These compounds share similar chemical structures but differ in their cationic components, leading to variations in their properties and applications. This compound is unique in its ability to form stable complexes with oxalic acid, making it suitable for specific applications in research and industry.
Properties
CAS No. |
1302-63-2 |
|---|---|
Molecular Formula |
AlH6KO5 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
aluminum;potassium;oxygen(2-);trihydrate |
InChI |
InChI=1S/Al.K.3H2O.2O/h;;3*1H2;;/q+3;+1;;;;2*-2 |
InChI Key |
GFZHEMRQPWLKAR-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[O-2].[O-2].[Al+3].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


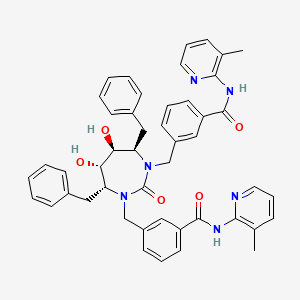
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
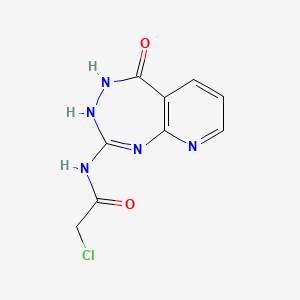
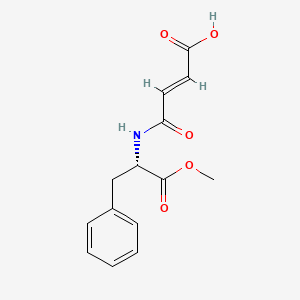
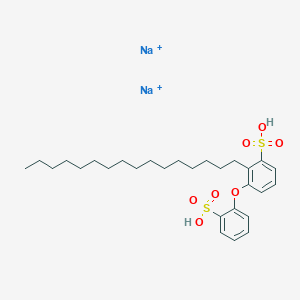
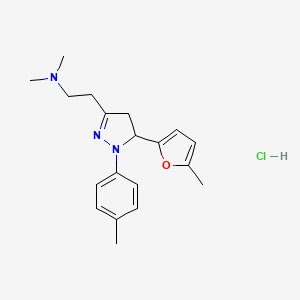

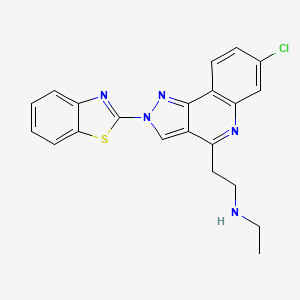
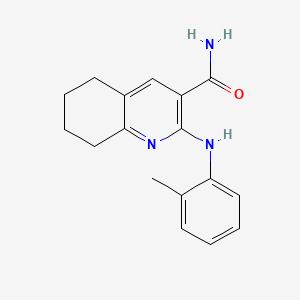
![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
